molecular formula C14H14N4O4S2 B2605046 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 893156-61-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2605046
CAS No.: 893156-61-1
M. Wt: 366.41
InChI Key: PGNXAPBIZUVGBW-UHFFFAOYSA-N
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Description

The compound “2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide” is a derivative of 5-acetamido-1,3,4-thiadiazole-2-sulfonamide . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound also contains acetamido and benzodioxol functional groups .

Scientific Research Applications

Glutaminase Inhibitors

One study discusses the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown potential in attenuating the growth of human lymphoma cells in vitro and in a mouse xenograft model, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Crystal Structure Analysis

Another research focused on the synthesis and crystal structure analysis of a thiadiazole compound. The study provides detailed insights into the molecular geometry and intermolecular interactions, which could be crucial for understanding the compound's biological activities and designing derivatives with enhanced properties (Ismailova et al., 2014).

Carbonic Anhydrase Inhibition

Research into thiophene and thiadiazole derivatives as inhibitors of carbonic anhydrase isoforms suggests potential applications in developing more selective inhibitors for therapeutic use. The study reveals how structural modifications can influence the potency and selectivity of inhibitors against various isoforms, which is critical for targeting specific diseases with fewer side effects (Biswas, McKenna, & Supuran, 2013).

Antibacterial and Antifungal Activities

Compounds featuring a thiadiazole moiety have been synthesized and evaluated for their antimicrobial properties. Such studies demonstrate the potential of thiadiazole derivatives in developing new antimicrobial agents with significant activity against various bacterial and fungal pathogens, pointing to the broad applicability of thiadiazole in medicinal chemistry (Devi, Shahnaz, & Prasad, 2022).

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S2/c1-8(19)16-13-17-18-14(24-13)23-6-12(20)15-5-9-2-3-10-11(4-9)22-7-21-10/h2-4H,5-7H2,1H3,(H,15,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNXAPBIZUVGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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